2,5-Difenilpiridina

Descripción general

Descripción

2,5-Diphenylpyridine, also known as 2,5-Diphenylpyridine, is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Diphenylpyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diphenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diphenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sensores fluorescentes para el seguimiento de la fotopolimerización

Los derivados de 2,5-difenilpiridina se han utilizado como sensores fluorescentes para el seguimiento de la fotopolimerización . Se ha encontrado que estos compuestos desplazan su espectro de fluorescencia durante la polimerización por radicales libres del monómero, lo que permite el seguimiento del progreso de la polimerización mediante la relación de intensidad de fluorescencia medida a dos longitudes de onda diferentes como indicador del progreso .

2. Sensores espectroscópicos para determinar las eficiencias de la generación de superácidos Los derivados de this compound también se pueden utilizar como sensores espectroscópicos para determinar las eficiencias de la generación de superácidos por fotoiniciadores catiónicos . Esta doble aplicación de los derivados de this compound los hace valiosos en el campo de la fotopolimerización .

Síntesis de compuestos heterocíclicos

La this compound se puede utilizar en la síntesis de compuestos heterocíclicos . Esto es particularmente útil en el desarrollo de nuevos protocolos para la formación de una sola olla de 3,5-diarilpiridinas a partir de alquinos terminales aromáticos y benzamida .

Estudios solvatocrómicos

El solvatocromismo positivo de la this compound en disolventes seleccionados se ha estudiado mediante la medición de los espectros de absorción y emisión . Esta propiedad la hace útil para comprender las interacciones entre disolventes y solutos .

Desarrollo de nuevos sensores fluorescentes

La this compound se ha utilizado en el diseño y la síntesis de nuevos sensores fluorescentes con sustituyentes donadores o atractores de electrones incorporados en un grupo cromóforo . Se han estudiado las propiedades espectroscópicas de estos compuestos, lo que proporciona información valiosa sobre sus posibles aplicaciones <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2,5-Diphenylpyridine is a ligand that can act as a chelate ligand . It has been used as a model system for the transport properties of hydrogen bonds in group P2 . .

Mode of Action

It has been shown to have fluorescent properties . This suggests that it may interact with its targets in a way that alters their fluorescence, potentially making it useful as a probe in biochemical studies .

Biochemical Pathways

For example, pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Result of Action

It has been shown to have fluorescent properties , suggesting that it may be used as a photophysical probe to study biochemical properties such as ester linkages .

Propiedades

IUPAC Name |

2,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-17(18-13-16)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSQXYPUMBJMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376516 | |

| Record name | 2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-72-2 | |

| Record name | 2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

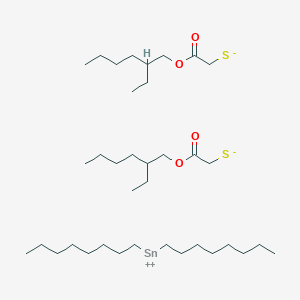

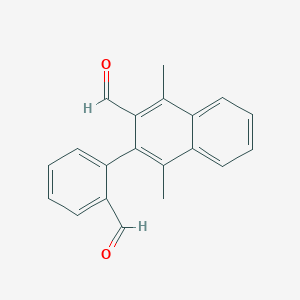

Synthesis routes and methods

Procedure details

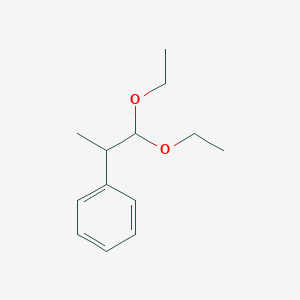

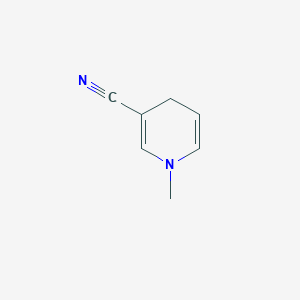

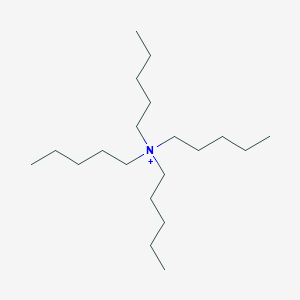

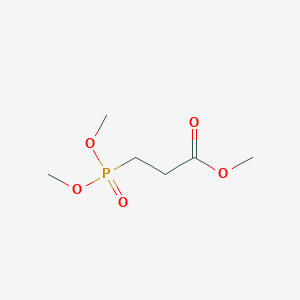

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,5-diphenylpyridine?

A1: 2,5-Diphenylpyridine is an organic compound with the molecular formula C17H13N and a molecular weight of 231.29 g/mol []. It consists of a central pyridine ring (a six-membered aromatic ring with one nitrogen atom) with phenyl groups (C6H5) attached at the 2 and 5 positions. Spectroscopic data, including UV-Vis absorption and fluorescence emission spectra, are often used to characterize these compounds [, ].

Q2: How does 2,5-diphenylpyridine interact with metals to form complexes relevant to OLED technology?

A2: 2,5-Diphenylpyridine can act as a ligand, coordinating to transition metals like iridium(III) and platinum(II) [, ]. These metals have high spin-orbit coupling constants, which facilitate phosphorescence – the emission of light from a triplet excited state []. In the context of OLEDs, this phosphorescence is crucial for achieving high device efficiencies [].

Q3: What are the advantages of incorporating 2,5-diphenylpyridine derivatives into iridium(III) complexes for OLED applications?

A3: Studies have demonstrated that iridium(III) complexes containing modified 2,5-diphenylpyridine ligands exhibit promising properties for OLEDs. For instance, introducing alkoxy chains to the phenyl rings can induce liquid-crystalline behavior, potentially enhancing charge transport within the device []. Additionally, specific modifications can tune the emission color [] and improve the complexes' thermal stability, a crucial factor for device longevity [].

Q4: Are there any limitations associated with using 2,5-diphenylpyridine-based complexes in OLEDs?

A4: While promising, 2,5-diphenylpyridine-based complexes face challenges. For example, while platinum(II) complexes often exhibit room-temperature phosphorescence, their palladium(II) counterparts, despite structural similarities, do not always show this desirable property []. This highlights the importance of careful metal selection. Furthermore, achieving the desired morphology and charge transport properties in the active layer of OLEDs can be challenging and requires precise control over the self-assembly of these complexes [].

Q5: How is computational chemistry used to study 2,5-diphenylpyridine and its derivatives?

A5: Computational chemistry plays a vital role in understanding the properties of 2,5-diphenylpyridine derivatives. Density Functional Theory (DFT) calculations help optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures []. These insights are crucial for understanding factors like emission color, redox properties, and the stability of metal complexes formed with these ligands.

Q6: What is the significance of Structure-Activity Relationships (SAR) in 2,5-diphenylpyridine research?

A6: SAR studies are essential for optimizing the performance of 2,5-diphenylpyridine derivatives in various applications. For example, researchers have explored how modifications to the phenyl rings, such as introducing different substituents or varying the length and number of alkoxy chains, impact the liquid-crystalline behavior, emission color, and charge transport properties of the resulting complexes [, , ]. This systematic approach enables the fine-tuning of material properties for specific applications.

Q7: Beyond OLEDs, are there other applications of 2,5-diphenylpyridine derivatives?

A7: While OLEDs represent a significant area of interest, 2,5-diphenylpyridine derivatives have potential in other fields. Their fluorescent properties make them suitable for applications in bioimaging and sensing []. Moreover, the ability of these compounds to coordinate with metals opens possibilities for catalytic applications, although further research is needed to explore this avenue.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.